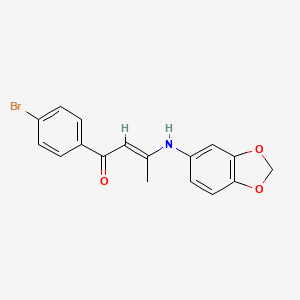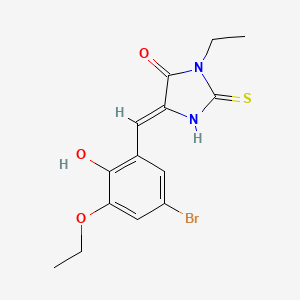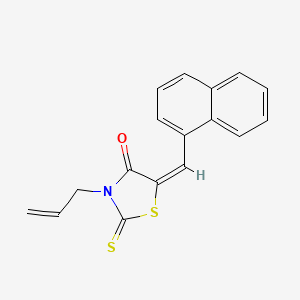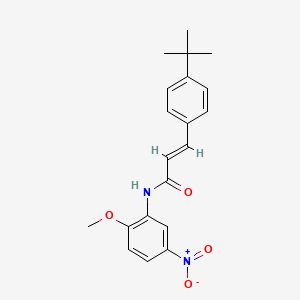
3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a member of the class of compounds known as selective estrogen receptor modulators (SERMs) and has been studied extensively for its ability to interact with estrogen receptors in the body. In
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one is related to its ability to interact with estrogen receptors. It acts as a partial agonist of these receptors, which means that it can both activate and block the effects of estrogen in the body. This property makes it useful in the treatment of estrogen-related diseases such as breast cancer and osteoporosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one are related to its interaction with estrogen receptors. It has been shown to increase bone density and reduce the risk of osteoporosis by stimulating bone formation. It has also been shown to have anti-cancer effects by blocking the growth of estrogen-dependent tumors. Other effects of this compound include the regulation of lipid metabolism and the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one in lab experiments is its high affinity for estrogen receptors. This property makes it useful for studying the effects of estrogen on the body and for investigating potential therapeutic applications of estrogen-related compounds. However, one limitation of using this compound is its moderate yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Orientations Futures
There are several future directions for the study of 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one. One direction is the further optimization of the synthesis method to improve the yield and efficiency of the process. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of cardiovascular diseases, Alzheimer's disease, and obesity. In addition, the compound's effects on lipid metabolism and cognitive function could be further studied to identify potential new treatments for these conditions. Finally, the compound's interactions with other receptors in the body could be investigated to identify new potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one is a complex process that requires several steps. The first step involves the reaction of 4-bromobenzaldehyde with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. Finally, the amine is reacted with 4-bromo-2-butanone in the presence of a base to form the desired product. The yield of this synthesis method is moderate, and further optimization is required to improve the efficiency of the process.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one has been studied extensively for its potential therapeutic properties. It has been shown to have a high affinity for estrogen receptors and has been investigated as a potential treatment for breast cancer. In addition, it has been studied for its ability to improve bone density and reduce the risk of osteoporosis. Other potential therapeutic applications of this compound include the treatment of cardiovascular diseases, Alzheimer's disease, and obesity.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11(8-15(20)12-2-4-13(18)5-3-12)19-14-6-7-16-17(9-14)22-10-21-16/h2-9,19H,10H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZAVILNYDAJAV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5914965.png)


![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914986.png)
![N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide](/img/structure/B5914993.png)

![3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915006.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915011.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915013.png)
![{4-bromo-2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915027.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2-buten-1-one](/img/structure/B5915029.png)
![N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5915038.png)
![3-{3-(4-methoxyphenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915039.png)
![methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)